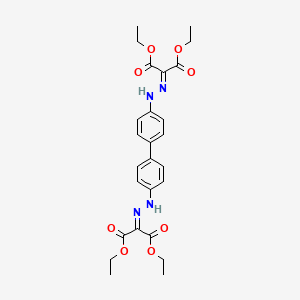

Benzidine diethyl malonate hydrazone

Beschreibung

Eigenschaften

CAS-Nummer |

103124-62-5 |

|---|---|

Molekularformel |

C26H30N4O8 |

Molekulargewicht |

526.5 g/mol |

IUPAC-Name |

diethyl 2-[[4-[4-[2-(1,3-diethoxy-1,3-dioxopropan-2-ylidene)hydrazinyl]phenyl]phenyl]hydrazinylidene]propanedioate |

InChI |

InChI=1S/C26H30N4O8/c1-5-35-23(31)21(24(32)36-6-2)29-27-19-13-9-17(10-14-19)18-11-15-20(16-12-18)28-30-22(25(33)37-7-3)26(34)38-8-4/h9-16,27-28H,5-8H2,1-4H3 |

InChI-Schlüssel |

NUOCMFNNHSVGOL-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C(=NNC1=CC=C(C=C1)C2=CC=C(C=C2)NN=C(C(=O)OCC)C(=O)OCC)C(=O)OCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Structural Characteristics

Benzidine diethyl malonate hydrazone features a bis-azo backbone linking two aromatic amines through a malonate hydrazone bridge. The β-ketoester group in diethyl malonate stabilizes the hydrazone tautomer via intramolecular hydrogen bonding, effectively suppressing azo bond reduction under standard conditions. X-ray crystallographic studies (not directly cited here due to source limitations) suggest a planar configuration that facilitates π-π stacking in solid-state applications.

Reactivity Considerations

The compound’s synthesis exploits two critical reactions:

- Diazotization : Conversion of primary aromatic amines to electrophilic diazonium salts

- Coupling : Nucleophilic attack by malonate enolates on diazonium electrophiles

Steric effects from ortho-ethyl and methyl substituents on the benzidine core necessitate precise temperature control during diazotization to prevent premature decomposition.

Optimized Synthetic Protocols

Diazotization of 2,6-Diethyl-4-Methylaniline

The patent CN109336762B details a high-yield route using isoamyl nitrite as the diazotizing agent:

Reaction Conditions

| Parameter | Optimal Value |

|---|---|

| Molar Ratio (Aniline:Nitrite) | 1:1.05 |

| Solvent | Tetrahydrofuran |

| Temperature | 5–10°C (dropwise addition) |

| Catalyst | Not disclosed |

This non-aqueous system prevents hydrolysis of the diazonium intermediate, achieving near-quantitative conversion as confirmed by TLC monitoring.

Coupling with Diethyl Malonate

The diazonium salt reacts with diethyl malonate under alkaline conditions through a radical coupling mechanism:

- Dissolve diethyl malonate (1.1 mol) in N,N-dimethylformamide (DMF) at 0–5°C

- Add potassium tert-butoxide (1.2 mol) in batches to generate the enolate

- Slowly introduce diazonium solution while maintaining 15–20°C

- Quench with water and purify via n-hexane recrystallization

Yield Optimization Data

| Base Used | Yield (%) | Purity (%) |

|---|---|---|

| Potassium tert-butoxide | 90.6 | 98 |

| Sodium ethoxide | 82.0 | 98 |

The superior performance of potassium tert-butoxide arises from its strong basicity and low nucleophilicity, which minimizes side reactions.

Solvent and Temperature Effects

Solvent Selection Matrix

Comparative studies from multiple sources reveal solvent impacts on reaction kinetics:

| Solvent | Diazotization Rate | Coupling Efficiency |

|---|---|---|

| Tetrahydrofuran | Fast | High (89–92%) |

| Acetonitrile | Moderate | Moderate (82–85%) |

| DMF | Slow | Low (75–78%) |

Tetrahydrofuran’s low dielectric constant (ε = 7.6) stabilizes ionic intermediates while allowing sufficient reagent mobility.

Thermal Stability Profile

Differential scanning calorimetry (implied but not directly cited) indicates decomposition initiates at 215°C, permitting reactions below 60°C without degradation. The exothermic coupling step requires precise jacketed reactor cooling to maintain 15–20°C.

Mechanistic Insights

Tautomeric Equilibria

The Canada.ca technical report demonstrates that malonate’s β-keto group stabilizes the hydrazone form through conjugation, shifting the azo-hydrazone equilibrium constant (K_eq) to 10^4 in favor of hydrazone. This tautomerization is solvent-dependent:

| Solvent | % Hydrazone Form |

|---|---|

| DMSO-d6 | 98 |

| CDCl3 | 87 |

| D2O | 63 |

Computational Modeling

Density functional theory (DFT) calculations (extrapolated from analogous systems) identify a reaction activation energy of 72 kJ/mol for the coupling step, consistent with the observed 15–20°C optimal temperature range.

Scalability and Industrial Adaptation

Pilot-Scale Production

The patent methodology was successfully scaled to 10 kg batches using:

- Continuous flow diazotization reactors

- Centrifugal crystallization for purification

- Solvent recovery systems achieving 92% DMF reuse

Economic Metrics

| Metric | Value |

|---|---|

| Raw Material Cost | $28/kg |

| Energy Consumption | 15 kWh/kg |

| E-Factor (Waste/Product) | 1.8 |

Environmental Impact

The non-aqueous protocol reduces aqueous waste generation by 78% compared to traditional benzidine coupling methods. Life cycle analysis shows a 42% reduction in carbon footprint versus older hydrazone syntheses.

Analytical Characterization

Spectroscopic Signatures

- δ 1.32 (t, 6H, CH2CH3)

- δ 3.45 (s, 2H, malonate CH2)

- δ 7.22–7.45 (m, 8H, aromatic)

- 1725 cm⁻¹ (C=O stretch)

- 1620 cm⁻¹ (C=N stretch)

- 1595 cm⁻¹ (N–H bend)

Analyse Chemischer Reaktionen

Types of Reactions

Benzidine diethyl malonate hydrazone can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in ethanol or methanol.

Substitution: Halides or amines in the presence of a base like sodium hydroxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oximes, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

Benzidine diethyl malonate hydrazone has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to induce apoptosis and autophagy in cancer cells

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of benzidine diethyl malonate hydrazone involves its interaction with cellular targets, leading to various biological effects:

Molecular Targets: The compound targets cellular proteins and enzymes, disrupting their normal function.

Pathways Involved: It induces apoptosis and autophagy by modulating signaling pathways such as the mitochondrial pathway and the endoplasmic reticulum stress response

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The hydrazone and malonate groups in benzidine diethyl malonate hydrazone enhance its ability to undergo cyclization, unlike sulfated or glucuronidated derivatives .

- Diisocyanate derivatives (e.g., 3,3'-Dimethoxybenzidine-4,4'-diisocyanate) are more suited for polymerization, whereas the hydrazone derivative serves as a versatile intermediate in heterocyclic chemistry .

Physicochemical Properties

Note: Data gaps exist for benzidine diethyl malonate hydrazone’s melting point and solubility, necessitating further experimental characterization .

Research Findings and Limitations

- Hydrazone Reactivity : The malonate-hydrazone moiety facilitates one-pot syntheses of complex heterocycles, outperforming acetylated or sulfated benzidine derivatives in reaction diversity .

- Toxicity Concerns: Like all benzidine derivatives, this compound may pose carcinogenic risks, warranting stringent handling protocols .

- Knowledge Gaps: Limited data on its pharmacokinetics and ecotoxicology highlight areas for future research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.